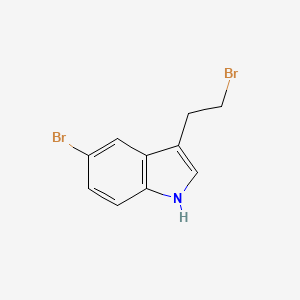
1H-Indole, 5-bromo-3-(2-bromoethyl)-
Overview
Description
1H-Indole, 5-bromo-3-(2-bromoethyl)- is a halogenated heterocyclic compound with the molecular formula C10H9Br2N and a molecular weight of 302.99 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1H-Indole, 5-bromo-3-(2-bromoethyl)- typically involves the bromination of indole derivatives. One common method includes the reaction of indole with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction conditions often require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
1H-Indole, 5-bromo-3-(2-bromoethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of indole derivatives with reduced bromine content.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include β-carboline derivatives and other indole-based compounds .
Scientific Research Applications
1H-Indole, 5-bromo-3-(2-bromoethyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Indole, 5-bromo-3-(2-bromoethyl)- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to changes in their structure and function . These interactions can modulate various biological pathways and processes, making the compound useful in the study of cellular mechanisms and drug development .
Comparison with Similar Compounds
1H-Indole, 5-bromo-3-(2-bromoethyl)- can be compared with other similar compounds, such as:
1-Bromo-2-(3-indolyl)ethane: Similar in structure but with different bromination patterns.
2-(3-Indolyl)ethyl bromide: Another brominated indole derivative with distinct reactivity and applications.
3-(2-Bromoethyl)-1H-indole: A closely related compound with similar chemical properties and uses.
The uniqueness of 1H-Indole, 5-bromo-3-(2-bromoethyl)- lies in its specific bromination pattern, which imparts distinct reactivity and makes it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-3-(2-bromoethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQDUYHYXKRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)
![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

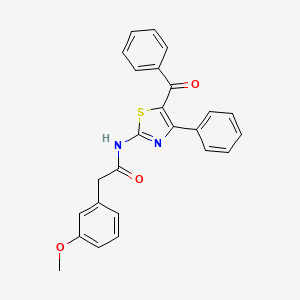
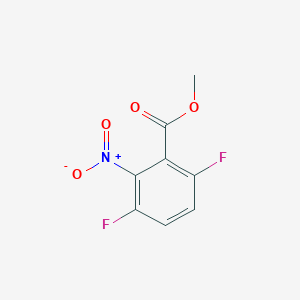

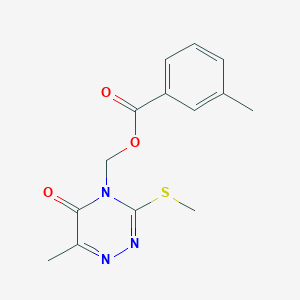
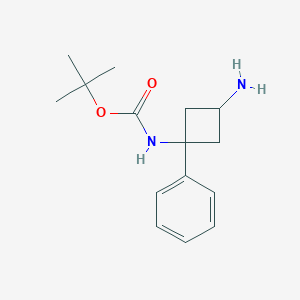
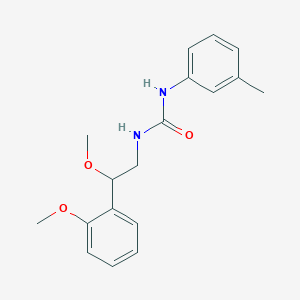
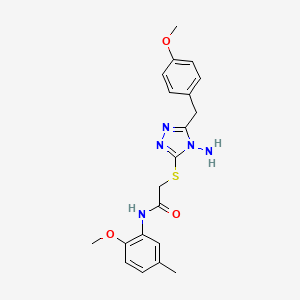
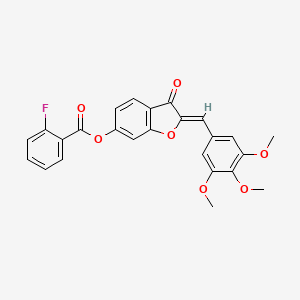
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2752827.png)
![3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2752831.png)
![N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
